N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-indole-5-carboxamide N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-indole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034207-17-3
VCID: VC5697277
InChI: InChI=1S/C19H15N3OS/c23-19(14-5-6-16-13(11-14)7-9-20-16)22-12-15-3-1-8-21-18(15)17-4-2-10-24-17/h1-11,20H,12H2,(H,22,23)
SMILES: C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)C3=CC4=C(C=C3)NC=C4
Molecular Formula: C19H15N3OS
Molecular Weight: 333.41

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-indole-5-carboxamide

CAS No.: 2034207-17-3

Cat. No.: VC5697277

Molecular Formula: C19H15N3OS

Molecular Weight: 333.41

* For research use only. Not for human or veterinary use.

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-indole-5-carboxamide - 2034207-17-3

Specification

CAS No. 2034207-17-3
Molecular Formula C19H15N3OS
Molecular Weight 333.41
IUPAC Name N-[(2-thiophen-2-ylpyridin-3-yl)methyl]-1H-indole-5-carboxamide
Standard InChI InChI=1S/C19H15N3OS/c23-19(14-5-6-16-13(11-14)7-9-20-16)22-12-15-3-1-8-21-18(15)17-4-2-10-24-17/h1-11,20H,12H2,(H,22,23)
Standard InChI Key QYVKBVYKYBGEEX-UHFFFAOYSA-N
SMILES C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)C3=CC4=C(C=C3)NC=C4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three aromatic systems:

  • Indole core: A bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The carboxamide group (-CONH-) at the 5th position of the indole enhances hydrogen-bonding potential .

  • Pyridine-thiophene hybrid: A pyridine ring substituted at the 3-position with a methyl group linked to a thiophene ring at the 2-position. The pyridine’s nitrogen atom and thiophene’s sulfur atom contribute to electronic diversity, influencing solubility and target interactions.

The SMILES notation C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)C3=CC4=C(C=C3)NC=C4 and InChIKey QYVKBVYKYBGEEX-UHFFFAOYSA-N provide precise stereochemical details .

Physicochemical Profile

PropertyValueSource
Molecular Weight333.41 g/mol
Molecular FormulaC₁₉H₁₅N₃OS
SolubilityNot experimentally determined
PubChem CID91625793

The compound’s logP (partition coefficient) and pKa remain uncharacterized, but its aromaticity suggests moderate lipophilicity, potentially favoring blood-brain barrier penetration.

Synthesis and Analytical Characterization

Analytical Techniques for Validation

  • Mass Spectrometry (MS): Confirmation of molecular weight via electrospray ionization (ESI-MS).

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify proton environments and carbon connectivity.

  • High-Performance Liquid Chromatography (HPLC): Assessing purity (>95%) using reverse-phase columns.

Biological Activity and Mechanistic Insights

Antioxidant Properties

Thiophene-containing compounds exhibit radical scavenging activity by stabilizing reactive oxygen species (ROS) through sulfur’s electron-donating capacity. Methoxy-substituted indole analogs show ROS inhibition, suggesting that N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-indole-5-carboxamide may mitigate oxidative stress in neurodegenerative or inflammatory diseases.

Enzyme and Receptor Interactions

  • Cytochrome P450 Inhibition: Pyridine rings often interact with heme iron in CYP450 enzymes, modulating drug metabolism.

  • Serotonin Receptor Modulation: Indole scaffolds resemble tryptamine, a precursor to serotonin, hinting at potential neuropsychiatric applications.

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaKey FeaturesReported Activity
N-((2-(Thiophen-2-yl)pyridin-3-yl)methyl)-1H-indole-5-carboxamideC₁₉H₁₅N₃OSIndole-5-carboxamide, pyridine-thiopheneHypothesized anticancer
6-Methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamideC₂₀H₁₇N₃O₂SMethoxy-indole, pyridine-thiopheneAntioxidant, ROS inhibition
5-((4-(Pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazideC₁₈H₁₅N₇OIndole-hydrazide, pyrimidine-pyridineMethuosis induction, antitumor

The addition of methoxy groups or hydrazide side chains alters solubility and target selectivity, underscoring the versatility of indole-carboxamide derivatives .

Challenges and Future Directions

Synthetic Optimization

  • Yield Improvement: Optimizing coupling reactions to reduce byproducts.

  • Stereochemical Control: Ensuring regioselectivity in pyridine-thiophene substitutions.

Biological Screening

  • In Vitro Assays: Testing against cancer cell lines (e.g., MDA-MB-231, HeLa) and antioxidant models .

  • In Vivo Studies: Evaluating pharmacokinetics and toxicity in rodent models .

Computational Modeling

  • Docking Studies: Predicting interactions with EGFR (PDB ID: 1M17) or tubulin (PDB ID: 1SA0) .

  • QSAR Analysis: Correlating structural features (e.g., logP, polar surface area) with activity.

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